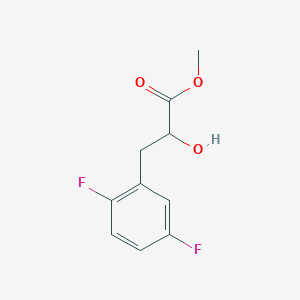
4-(5-Bromothiazol-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromothiazol-2-yl)butan-1-amine is a halogenated thiazole compound with the molecular formula C7H11BrN2S and a molecular weight of 235.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the thiazole ring, which is further connected to a butan-1-amine chain. The unique structure of this compound makes it a valuable tool in various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(5-Bromothiazol-2-yl)butan-1-amine typically involves the reaction of 5-bromothiazole with butan-1-amine under specific conditions. One common method involves the use of a Schiff base ligand, which is synthesized using salicylaldehyde and 5-(4-bromophenyl)thiazol-2-amine . The reaction conditions often include traditional and microwave-assisted procedures to enhance efficiency and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
4-(5-Bromothiazol-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromothiazol-2-yl)butan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(5-Bromothiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring plays a crucial role in its biological activity, allowing it to bind to bacterial enzymes and inhibit their function. This inhibition disrupts essential cellular processes, leading to the death of bacterial cells .
Vergleich Mit ähnlichen Verbindungen
4-(5-Bromothiazol-2-yl)butan-1-amine can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
5-Bromothiazole: A precursor in the synthesis of various thiazole-based compounds.
Thiazole-4-carboxylate Schiff bases: These compounds exhibit significant antibacterial and antifungal potential.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the thiazole ring and the butan-1-amine chain, making it a versatile compound for diverse applications.
Eigenschaften
Molekularformel |
C7H11BrN2S |
|---|---|
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
4-(5-bromo-1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H11BrN2S/c8-6-5-10-7(11-6)3-1-2-4-9/h5H,1-4,9H2 |
InChI-Schlüssel |
MOKXRBPWYGSVOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)CCCCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


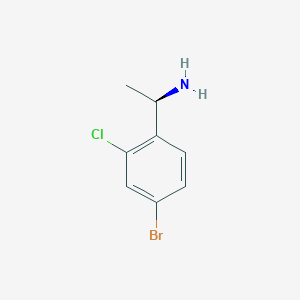

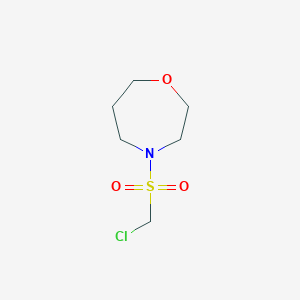
![tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13558047.png)
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
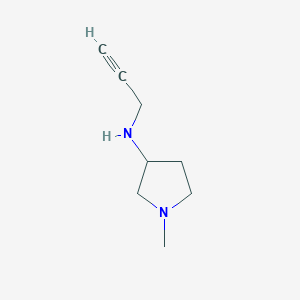

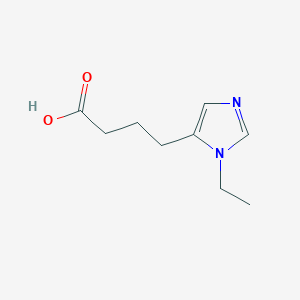

![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
